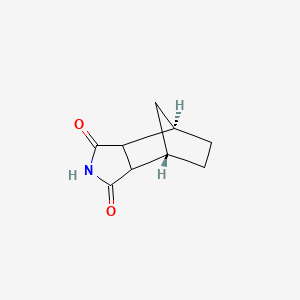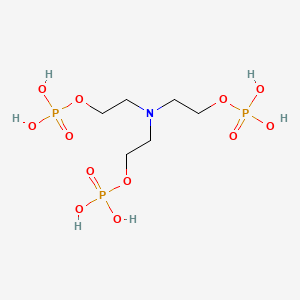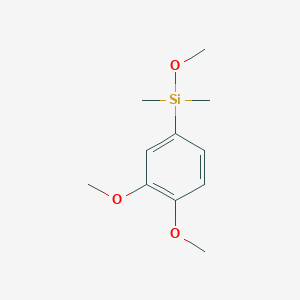![molecular formula C11H19NO3 B12833893 tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12833893.png)
tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-hydroxybicyclo[211]hexan-1-yl)carbamate is a chemical compound with the molecular formula C11H19NO3 It is a derivative of bicyclo[211]hexane, featuring a tert-butyl carbamate group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate typically involves the reaction of bicyclo[2.1.1]hexane derivatives with tert-butyl carbamate. One common method includes the use of a protecting group strategy, where the hydroxyl group is protected during the initial stages of the reaction and deprotected in the final step. The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.
科学的研究の応用
tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, depending on its specific application and target.
類似化合物との比較
Similar Compounds
- tert-Butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
- tert-Butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate
- tert-Butyl (4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methylcarbamate
Uniqueness
tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate is unique due to its specific structural features, such as the presence of both a hydroxyl group and a tert-butyl carbamate group on the bicyclo[2.1.1]hexane scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
tert-butyl N-(4-hydroxy-1-bicyclo[2.1.1]hexanyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-9(2,3)15-8(13)12-10-4-5-11(14,6-10)7-10/h14H,4-7H2,1-3H3,(H,12,13) |
InChIキー |
BOAYZFMFPMIJCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


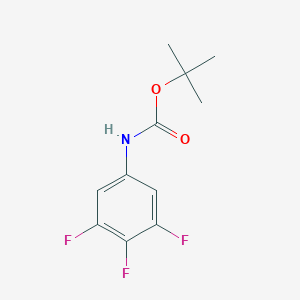
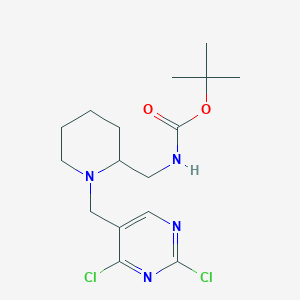
![5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
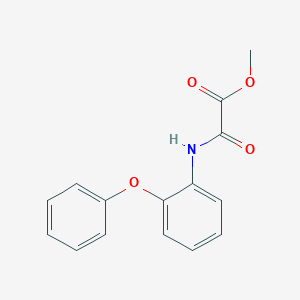
![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
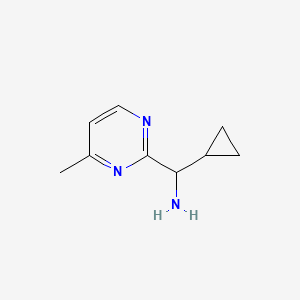
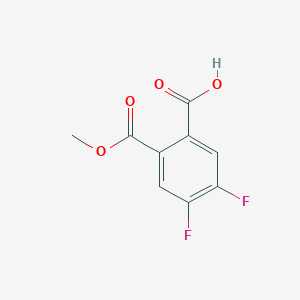
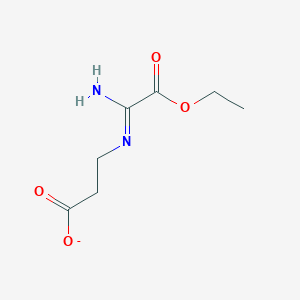
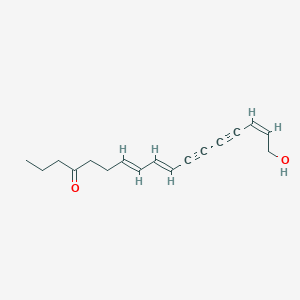

![5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12833871.png)
